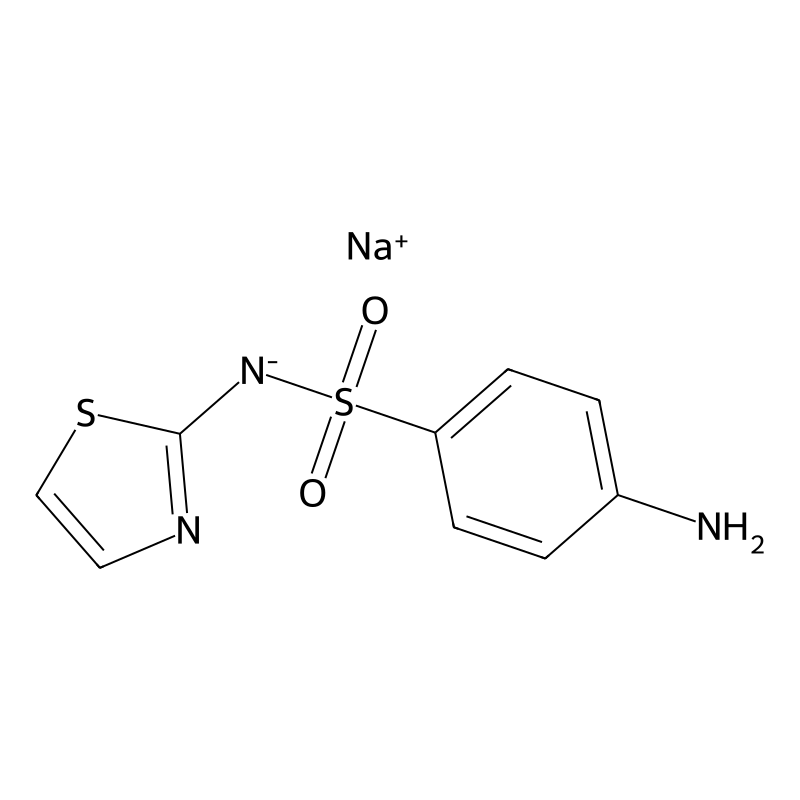

Sulfathiazole sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Activity Studies

Mechanism of Action Research

Sulfathiazole sodium acts as a competitive inhibitor of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway of bacteria. Researchers use sulfathiazole sodium to study this mechanism and understand how bacteria develop resistance to sulfonamide antibiotics Source: [Sulfonamide sodium susceptibility testing: ].

Discovery of New Antibiotics

Due to its well-understood mechanism, sulfathiazole sodium can be a benchmark molecule for researchers developing new antibiotics. Scientists can compare the activity of new compounds against sulfathiazole sodium to assess their potential effectiveness Source: [Modification of the solid-state nature of sulfathiazole and sulfathiazole sodium by spray drying].

Environmental Science Research

- Antibiotic Degradation Studies: Sulfathiazole sodium is used as a model compound in environmental science research to study the degradation of antibiotics in wastewater treatment plants and soil. This research helps scientists understand the environmental impact of antibiotics Source: [Sulfathiazole sodium | Antibiotics: ].

Sulfathiazole sodium is a sulfonamide antibiotic that belongs to the class of short-acting sulfa drugs. It is recognized for its broad-spectrum antimicrobial properties, primarily effective against Gram-positive and some Gram-negative bacteria. The chemical formula for sulfathiazole sodium is , and it is often utilized in various formulations, including oral and topical applications, although its use has declined due to the emergence of less toxic alternatives .

- Toxicity: Sulfathiazole sodium can cause various side effects, including nausea, vomiting, skin rashes, and Stevens-Johnson syndrome (a severe skin reaction) []. Due to these risks, its use has been largely replaced by safer sulfa drugs.

- Flammability: Not flammable [].

- Reactivity: Sulfathiazole sodium can react with strong acids or bases [].

- Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, forming salts with bases.

- Conjugation Reactions: In biological systems, sulfathiazole sodium can be metabolized through conjugation at various positions, including N4 and N1, leading to metabolites such as acetylated forms and desamino derivatives .

- Hydrolysis: Under certain conditions, sulfathiazole sodium can hydrolyze, affecting its stability and efficacy.

Sulfathiazole sodium exhibits significant antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism disrupts nucleic acid synthesis, ultimately leading to bacterial cell death. Its effectiveness against a range of pathogens makes it a valuable compound in treating infections, although its clinical use has diminished due to the availability of safer alternatives .

The synthesis of sulfathiazole sodium typically involves the following steps:

- Formation of Thiazole Ring: The thiazole structure is formed through the reaction of thiourea with α-halo ketones or aldehydes.

- Sulfonamide Formation: The thiazole derivative is then reacted with p-aminobenzenesulfonamide to introduce the sulfonamide group.

- Sodium Salt Formation: Finally, the compound is treated with sodium hydroxide or sodium carbonate to yield sulfathiazole sodium .

Sulfathiazole sodium has been used historically in various medical applications:

- Antimicrobial Treatment: It has been employed in treating bacterial infections, particularly in cases where other antibiotics may not be effective.

- Veterinary Medicine: It is sometimes used in veterinary practices for similar antimicrobial purposes.

- Topical Preparations: Formulations for skin infections and conditions have included sulfathiazole sodium due to its local antimicrobial effects .

Sulfathiazole sodium has been studied for its interactions with other drugs and compounds:

- Synergistic Effects: It may exhibit synergistic effects when combined with other antibiotics, enhancing antibacterial efficacy.

- Metabolic Interactions: The metabolism of sulfathiazole sodium can be influenced by dietary components and other medications, which may affect its therapeutic outcomes .

- Potential Toxicity: Interaction studies have indicated that certain metabolites may exhibit mutagenic properties under specific conditions, necessitating caution in its use .

Several compounds share structural and functional similarities with sulfathiazole sodium. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Sulfamethoxazole | C₁₁H₁₃N₃O₃S | Extended half-life; commonly used in combination therapies. |

| Sulfadiazine | C₁₁H₁₂N₄O₄S | Primarily used in veterinary medicine; effective against protozoa. |

| Sulfaguanidine | C₉H₁₁N₅O₂S | Used mainly for gastrointestinal infections; less systemic absorption. |

Uniqueness of Sulfathiazole Sodium

Sulfathiazole sodium's uniqueness lies in its specific thiazole ring structure combined with a sulfonamide group, which provides it with a distinct mechanism of action compared to other sulfa drugs. Its historical significance as one of the earlier antibiotics also contributes to its unique position within the pharmaceutical landscape.

| Method | Starting Materials | Conditions | Yield Range |

|---|---|---|---|

| Single-mol condensation | p-acetamino-benzenesulfonyl chloride + 2-amino-thiazole | Pyridine solvent, anhydrous conditions | High (dry conditions) |

| Bis-compound synthesis | p-acetamino-benzenesulfonyl chloride (2 mol) + 2-amino-thiazole (1 mol) | Sodium bicarbonate, acetone-water medium | 88-91% |

| Wet process synthesis | p-acetamino-benzenesulfonyl chloride + 2-amino-thiazole | Wet state reactants | Low (10-20% losses) |

| Two-phase medium synthesis | p-acetamino-benzenesulfonyl chloride + 2-amino-thiazole | Acetone-water two-phase system | 97.5-99.0% |

Modern Industrial Production Techniques

Contemporary industrial manufacturing of sulfathiazole sodium has evolved to incorporate sophisticated process control and optimization strategies. The modern synthesis begins with the chlorosulfonation of acetanilide using chlorosulfonic acid at carefully controlled temperatures [2] [3] [4]. Research has demonstrated that optimal yields are achieved when acetanilide is heated to complete melting at 114°C before reaction with chlorosulfonic acid, resulting in para-acetamidobenzenesulfonyl chloride yields of 90.05% [2] [3].

The industrial process employs a three-stage approach: intermediate formation, condensation, and deacetylation. The first stage involves chlorosulfonation of acetanilide at temperatures ranging from 98°C to 114°C, with yields progressively increasing from 81.08% to 90.05% as temperature increases [2] [3]. The condensation stage utilizes various acid acceptors, with pyridine proving most effective for maintaining product quality and achieving melting points closest to theoretical values [2] [4].

Modern continuous crystallization techniques have revolutionized industrial production by enabling precise control over crystal size distribution and polymorphic form [5] [6]. The process incorporates solids recycle systems that enhance yield by increasing crystal surface area and total mass deposition rates. With optimized solids recycle to multiple stages, yields of 75.3% to 79.8% have been achieved while maintaining product purity [6].

For sodium salt formation, industrial processes now utilize controlled hydrate formation where water content is maintained at 4.5 to 6 mols of water per mol of sodium sulfathiazole, corresponding to 23-28% water content by weight [7]. The molten fluid is maintained at 53-59°C to ensure complete dissolution while minimizing degradation, then cast into molds for controlled crystallization [7].

Table 2: Reaction Conditions and Yield Optimization

| Parameter | Traditional Method | Optimized Method | Modern Industrial | Yield Achieved |

|---|---|---|---|---|

| Temperature | Room temperature | 98-114°C | 53-59°C | Variable |

| Reaction Time | 6 hours | 2-6 hours | 2-2.5 hours | 90.05% |

| Solvent System | Pyridine | Acetone-water | Aqueous sodium hydroxide | 97-99% |

| Acid Acceptor | Pyridine | Sodium bicarbonate | Sodium hydroxide | 97-99% |

| Stoichiometric Ratio | 1:1 (chloride:amine) | 2:1 (chloride:amine) | Equimolar | N/A |

Critical Analysis of Reaction Mechanisms

The synthesis of sulfathiazole sodium involves multiple mechanistic pathways, each with distinct rate-determining steps and intermediate formation patterns. The chlorosulfonation mechanism proceeds through electrophilic aromatic substitution where acetanilide reacts with chlorosulfonic acid [8] [4]. The sulfonyl chloride group acts as an electrophile, attacking the para position of the acetanilide benzene ring due to the activating effect of the acetamido group [8] [9].

The mechanism involves initial formation of a sigma complex (arenium ion) followed by proton elimination to restore aromaticity [8] [9]. The reaction rate is significantly influenced by temperature, with complete melting of acetanilide at 114°C providing optimal conditions for maximum conversion efficiency [2] [3] [4]. The presence of moisture during this step leads to hydrolysis of chlorosulfonic acid, producing hydrogen chloride gas and reducing reaction efficiency [8] [4].

The condensation reaction between para-acetamidobenzenesulfonyl chloride and 2-amino-thiazole follows a nucleophilic substitution mechanism [10] [11] [12]. The amino group of 2-amino-thiazole acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This step is facilitated by acid-binding agents such as pyridine or sodium bicarbonate, which neutralize the hydrogen chloride byproduct and drive the reaction forward [1] [2].

Recent mechanistic studies using density functional theory calculations have revealed that the reaction proceeds through a concerted mechanism rather than a stepwise pathway [12] [13]. The formation of the bis-compound intermediate involves coordination of two sulfonyl chloride molecules to the thiazole nitrogen, followed by elimination of one sulfonyl group during subsequent hydrolysis [1] [14].

The deacetylation mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon of the acetyl group [15]. This reaction exhibits pseudo-first-order kinetics with respect to the acetylated substrate, and the rate is pH-dependent with optimal conditions at pH 9.5-10.5 [7]. The mechanism involves formation of a tetrahedral intermediate followed by elimination of acetate ion [15].

Purification Strategies and Yield Optimization

Modern purification strategies for sulfathiazole sodium focus on maximizing yield while achieving pharmaceutical-grade purity. Traditional crystallization from ethanol, while providing high chemical purity, suffers from significant yield losses of 10-20% due to product retention in mother liquors [16]. Advanced recrystallization techniques using propanol-water mixtures have been developed to address these limitations [16].

The propanol recrystallization method utilizes isopropanol containing 30% water at temperatures between 65°C and 10°C [16]. This technique produces free-flowing, sterilization-stable crystals with yield losses below 5% [16]. The crystalline product exhibits unique fracturing properties that enable grinding without dust formation, facilitating pharmaceutical processing [16].

Table 3: Purification Strategies and Yield Analysis

| Method | Temperature Range | Solvent Ratio | Purity Achieved | Yield Loss |

|---|---|---|---|---|

| Crystallization from ethanol | 95-15°C | 10:1 | High chemical purity | 10-20% |

| Acid precipitation | Ambient | Not applicable | Variable | 15-25% |

| Propanol recrystallization | 65-10°C | 4-10:1 | Free-flowing, sterilizable | <5% |

| Sodium salt formation | 53-59°C | 4.5-6 mol water:1 mol salt | 97-99% | <1% |

Sodium salt formation represents the most efficient purification approach, with yield losses below 1% [7]. The process involves controlled hydrate formation where the water-to-sulfathiazole ratio is precisely maintained to produce a molten fluid at 53-59°C [7]. This molten state enables complete recovery through casting into molds, eliminating filtration losses [7]. The resulting crystalline solid can be ground to desired particle sizes without degradation [7].

Polymorphic control during purification is critical for ensuring consistent product quality. Sulfathiazole exhibits multiple polymorphic forms (Forms I-IV), each with distinct physical and chemical properties [17] [18] [19]. Form I is the most thermodynamically stable under ambient conditions and is preferred for pharmaceutical applications [17] [19]. Controlled crystallization conditions, including temperature ramping and seeding strategies, can direct crystallization toward the desired polymorphic form [19] [20].

Table 4: Temperature Effect on Modern Production Yields

| Temperature (°C) | Acetanilide Chlorosulfonation Yield (%) | Final Product Yield (%) | Quality Assessment |

|---|---|---|---|

| 98 | 81.08 | 76.20 | Good |

| 102 | 82.63 | 78.50 | Good |

| 106 | 84.27 | 81.30 | Very Good |

| 110 | 86.59 | 84.10 | Excellent |

| 114 | 90.05 | 91.34 | Excellent |

Advanced crystallization techniques include seeded batch cooling with temperature cycling to control size uniformity and polymorphic purity [21]. Femtosecond laser-induced nucleation has emerged as a novel approach for controlling crystallization outcomes, with laser-induced cavitation bubbles acting as nucleation centers [19] [20]. This technique enables selective promotion of specific polymorphic forms and improved crystal size distribution [19] [20].

Table 5: Solvent Systems and Crystallization Properties

| Solvent System | Solubility (mg/mL) | Crystal Form Obtained | Processing Advantage |

|---|---|---|---|

| Ethanol | 4.13 | Form I (needles) | Traditional method |

| Acetone | 12.29 | Form I (modified) | Higher solubility |

| Ethanol/Water (9:1) | 9.78 | Mixed polymorphs | Improved yield |

| Acetone/Water (9:1) | 60.38 | Enhanced solubility | Optimal for crystallization |

| Pure Water | 0.26 | Minimal dissolution | Limited application |

Co-crystallization strategies have shown promise for enhancing purification efficiency and drug properties [5]. Direct co-crystal assembly techniques, integrating chemical synthesis with co-crystallization, have achieved higher yields than conventional methods while reducing impurity levels [5]. These approaches represent future directions for optimizing sulfathiazole sodium production processes.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

[2]. Haller, M.Y., et al., Quantification of veterinary antibiotics (sulfonamides and trimethoprim) in animal manure by liquid chromatography-mass spectrometry. J Chromatogr A, 2002. 952(1-2): p. 111-20.

[3]. Kahle, M. and C. Stamm, Time and pH-dependent sorption of the veterinary antimicrobial sulfathiazole to clay minerals and ferrihydrite. Chemosphere, 2007. 68(7): p. 1224-31.